tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate
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Overview
Description
tert-Butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate: is an organic compound with the molecular formula C12H23NO3 . It is a derivative of β-alanine, where the amino group is substituted with an oxolan-2-ylmethyl group and the carboxyl group is esterified with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate typically involves the following steps:
Formation of the oxolan-2-ylmethylamine: This can be achieved by reacting oxirane (ethylene oxide) with methylamine under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate can undergo oxidation reactions, particularly at the oxolan-2-ylmethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agents used.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Oxo derivatives of the oxolan-2-ylmethyl group.
Reduction: Alcohols or amines.
Substitution: Carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: : tert-Butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules .
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs .
Industry: : It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The oxolan-2-ylmethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
tert-Butyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate: This compound has a similar structure but with a methyl group at the 2-position of the propanoate chain.
tert-Butyl 3-{[(tetrahydro-2-furanyl)methyl]amino}propanoate: This compound has a tetrahydrofuran ring instead of the oxolan ring.
Uniqueness: tert-Butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate is unique due to the presence of the oxolan-2-ylmethyl group, which imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-(oxolan-2-ylmethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)6-7-13-9-10-5-4-8-15-10/h10,13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRZELNRIGBAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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